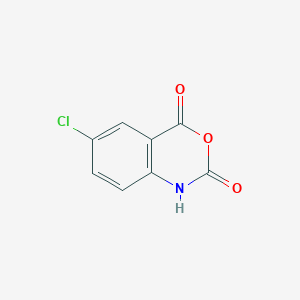

5-Chloroisatoic anhydride

Description

5-Chloroisatoic anhydride (CAS: 4743-17-3), also known as 6-chloro-1H-benzo[d][1,3]oxazine-2,4-dione, is a chlorinated derivative of isatoic anhydride. Its molecular formula is C₈H₄ClNO₃, with a molecular weight of 197.58 g/mol. This crystalline powder has a melting point of 272°C and is ≥98% pure by HPLC analysis . It is widely utilized in organic synthesis, particularly in constructing heterocyclic compounds such as quinazolines and acyclic nucleoside phosphonates . The chlorine substituent at the 5-position enhances its reactivity in nucleophilic substitution and cyclization reactions, making it valuable in pharmaceutical and materials chemistry.

Propriétés

IUPAC Name |

6-chloro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQFJMYJVJRSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063592 | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-17-3 | |

| Record name | 5-Chloroisatoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4743-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloroisatoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloroisatoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4H-3,1-benzoxazine-2,4(1H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

Chlorination occurs in glacial acetic acid, mono-, di-, or trichloroacetic acid, or their mixtures, with iodine (0.3–0.5 wt%) accelerating the reaction. Temperatures range from 50°C to 118°C, though 70–80°C optimizes reaction kinetics and minimizes solvent loss. The solvent-to-substrate ratio is critical: 4–10 times the weight of isatoic anhydride ensures a stirrable suspension. Chlorine gas is introduced at 4–5 L/h per mole of substrate, achieving 70–90% conversion initially and 10–20% near completion due to competing acetic acid chlorination.

The reaction terminates when the product’s melting point reaches 269–272°C, indicating minimal residual starting material or isomers. Filtration isolates the product, followed by thorough water washing. The filtrate, primarily acetic acid derivatives, is reusable for subsequent batches without purification.

Yield and Purity

This method delivers yields exceeding 95% with near-100% purity, avoiding chromatographic purification. The absence of toxic solvents (e.g., benzene) and hazardous chlorinating agents (e.g., sulfuryl chloride) enhances its industrial applicability.

Oxidation of 5-Chloroisatin

Historically, this compound was synthesized via oxidation of 5-chloroisatin using chromic acid in acetic acid. While functional, this method suffers from drawbacks:

-

Low Yield : Chromic acid oxidation produces moderate yields due to over-oxidation side reactions.

-

Environmental Concerns : Hexavalent chromium waste necessitates costly disposal.

-

Operational Complexity : Strict temperature control (40–60°C) and extended reaction times (12–24 h) are required.

Chloroanthranilic Acid Route

This compound can be derived from chloroanthranilic acid through cyclization with phosgene or chloroformate esters.

Phosgene-Mediated Cyclization

Phosgene reacts with chloroanthranilic acid in anhydrous conditions, forming the anhydride via intermediate chloroformate. However, phosgene’s high toxicity and stringent handling requirements limit this method’s scalability.

Chloroformate Ester Alternative

Using ethyl chloroformate mitigates phosgene-related risks but introduces stoichiometric byproducts (e.g., ethanol), complicating purification. Yields are comparable to phosgene (80–85%), but the need for inert atmospheres and dry solvents raises costs.

Alternative Methods

Sulfuryl Chloride in Aprotic Solvents

Early attempts employed sulfuryl chloride in benzene or nitrobenzene with dimethylformamide (DMF) or pyridine as catalysts. While achieving 83–95% yields, the method’s reliance on carcinogenic solvents and lower product purity (mp 256–262°C) rendered it obsolete.

Microwave-Assisted Synthesis

Emerging techniques explore microwave irradiation to accelerate chlorination. Preliminary data suggest reaction times can be reduced to 2–4 h without compromising yield. However, scalability and energy efficiency require further validation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Solvent | Catalyst | Environmental Impact |

|---|---|---|---|---|---|

| Chlorination (Cl₂) | >95 | ~100 | Acetic acid | Iodine | Low (solvent reuse) |

| Oxidation (CrO₃) | 50–60 | 85–90 | Acetic acid | Chromic acid | High (Cr waste) |

| Phosgene Cyclization | 80–85 | 90–95 | Dichloromethane | None | Moderate (phosgene risk) |

| Sulfuryl Chloride | 83–95 | 75–85 | Benzene | DMF | High (carcinogenic) |

Key Findings :

Analyse Des Réactions Chimiques

Types of Reactions: 5-Chloroisatoic anhydride undergoes various chemical reactions, including:

Hydrolysis: This reaction produces carbon dioxide and anthranilic acid.

Alcoholysis: This reaction with alcohols forms esters.

Aminolysis: This reaction with amines forms amides.

Common Reagents and Conditions:

Hydrolysis: Water is used as the reagent.

Alcoholysis: Alcohols such as methanol or ethanol are used.

Aminolysis: Amines such as methylamine or ethylamine are used.

Major Products:

Hydrolysis: Anthranilic acid and carbon dioxide.

Alcoholysis: Esters of anthranilic acid.

Aminolysis: Amides of anthranilic acid.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

Role as an Intermediate:

5-Chloroisatoic anhydride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It enhances the development of new drugs by facilitating the formation of complex molecular structures. For instance, it has been utilized in creating novel fluorescent acyclic nucleoside phosphonates that act as competitive inhibitors of bacterial adenylate cyclase, demonstrating potential for antibacterial therapeutics .

Case Study:

In a study focused on synthesizing nucleoside triphosphates, researchers used this compound to modify the primary hydroxyl group of nucleosides. The resulting compounds exhibited significant biological activity, showcasing the compound's utility in drug design .

Polymer Chemistry

Production of Specialty Polymers:

The compound is employed in producing specialty polymers that exhibit enhanced properties such as thermal stability and chemical resistance. These characteristics are essential for high-performance applications in various industries.

Data Table: Properties of Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Application Areas | Coatings, Adhesives |

Agricultural Chemicals

Formulation of Agrochemicals:

this compound contributes to the development of effective herbicides and fungicides. Its chemical structure allows for modifications that enhance the efficacy of agricultural chemicals.

Case Study:

Research has indicated that formulations incorporating this compound can lead to improved crop protection strategies, reducing reliance on traditional pesticides and promoting sustainable agricultural practices .

Analytical Chemistry

Reagent in Analytical Methods:

In analytical chemistry, this compound is used as a reagent to detect and quantify various substances. Its ability to form stable derivatives with target analytes improves the accuracy and reliability of chemical analyses.

Application Example:

The compound has been employed in methods for detecting specific biomolecules, enhancing sensitivity and selectivity in analytical assays .

Material Science

Advanced Material Development:

This anhydride is also utilized in creating advanced materials such as coatings and adhesives. Its excellent adhesion properties contribute to the durability and performance of these materials.

Research Findings:

Studies have shown that materials synthesized with this compound exhibit improved mechanical properties and resistance to environmental degradation, making them suitable for demanding applications .

Mécanisme D'action

The mechanism of action of 5-chloroisatoic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of various products through the removal of the leaving group and protonation of the carboxylate . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

Positional Isomers: 4-Chloro- and 6-Chloroisatoic Anhydrides

The position of the chlorine substituent significantly influences physicochemical properties and reactivity:

- Synthetic Utility :

- The 5-chloro isomer is preferred in nucleophilic reactions due to the meta-directing effect of chlorine, which stabilizes transition states in cyclization (e.g., quinazoline synthesis yields: 64–71% ).

- 6-Chloro derivatives (e.g., compound 15 in ) may exhibit steric hindrance, reducing reaction efficiency in bulky environments.

- 4-Chloro isomers (e.g., CAS 37795-78-1 ) are less studied but could offer unique regioselectivity in electrophilic substitutions.

N-Methylated Derivative: 5-Chloro-N-Methylisatoic Anhydride

The introduction of a methyl group on the nitrogen alters electronic and steric properties:

- In nucleoside synthesis, the methylated derivative (compound 6 in ) avoids isomerization issues seen with ester derivatives (e.g., compounds 3 and 4), achieving 84% yield under base-free conditions .

Parent Compound: Isatoic Anhydride

Comparison with the non-chlorinated parent highlights the role of chlorine:

| Property | This compound | Isatoic Anhydride |

|---|---|---|

| Molecular Formula | C₈H₄ClNO₃ | C₈H₅NO₃ |

| Electrophilicity | Higher (Cl electron withdrawal) | Lower |

| Biological Activity | Antimicrobial | Less studied |

- Reactivity Contrast :

- The chlorine atom in this compound enhances electrophilicity, facilitating nucleophilic attacks in heterocycle formation. For example, it reacts with benzamidoximes to yield anticancer agents (e.g., IIIb-e with Jurkat cell inhibition ).

- Isatoic anhydride (without Cl) requires harsher conditions for similar reactions, as seen in heterocyclic syntheses .

Activité Biologique

5-Chloroisatoic anhydride (CAS No. 4743-17-3) is a compound that has garnered attention for its diverse biological activities, particularly in the context of medicinal chemistry and drug development. This article discusses its chemical properties, biological effects, and potential applications based on recent research findings.

This compound has the molecular formula and a molecular weight of 197.58 g/mol. It appears as an off-white solid with a melting point of approximately 300 °C (dec.) and a density of 1.540 g/cm³. The compound is slightly soluble in DMSO and has a predicted pKa value of 9.76 .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 5-chloroindole in a solvent mixture of DMF and water . This compound serves as a reagent for synthesizing various derivatives, including fluorescent acyclic nucleoside phosphonates, which have shown promising inhibitory effects against bacterial adenylate cyclases .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against certain tumor cell lines. For instance, it has been utilized in the synthesis of 2-acetamidobenzamides that demonstrate such activity. In vitro studies have shown that these derivatives can inhibit the growth of cancer cells, suggesting potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell proliferation. For example, derivatives synthesized from this compound have been shown to inhibit adenylate cyclase activity in Bordetella pertussis, which is crucial for its virulence . The IC50 values for these inhibitors range from submicromolar to micromolar concentrations, indicating their potency .

Cytotoxicity Assays

In one study, various derivatives of this compound were tested for cytotoxicity against HL-60RG cells. The results indicated that compounds derived from this anhydride could induce apoptosis and inhibit cell growth at specific concentrations, demonstrating their potential as anticancer agents .

| Compound | Concentration (μM) | Effect on Cell Viability (%) |

|---|---|---|

| IIIc | 5 | ~75% viability |

| IIIc | 10 | ~50% viability |

Structural Studies

Crystallographic studies have revealed insights into the solid-state organization of this compound, highlighting its unique intermolecular interactions such as hydrogen bonding and π–π stacking. These interactions contribute to its biological activity by stabilizing the molecular structure necessary for enzyme binding .

Q & A

Q. What are the established synthetic routes for preparing 5-chloroisatoic anhydride in laboratory settings?

The primary synthesis involves reacting this compound with thionyl chloride (SOCl₂) in the presence of catalytic pyridine. This method yields 5-chloro-2-isocyanatobenzoyl chloride (31% yield) and a tetracyclic byproduct, 3,10-dichloroquinazolino-benzoxazinedione (42% yield) under reflux conditions . Alternative routes include direct cyclization of anthranilic acid derivatives, achieving yields up to 87% with optimized stoichiometry . Melting points (213–242°C) and spectral data (IR, NMR) are critical for verifying purity .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- Melting point analysis : 238–242°C (acetone recrystallization) .

- Infrared (IR) spectroscopy : Peaks at 1765 cm⁻¹ (benzoxazinone C=O) and 1695 cm⁻¹ (quinazolinone C=O) .

- NMR spectroscopy : Aromatic proton signals at δ 8.44–7.17 ppm (acetone-d₆) .

- Mass spectrometry : Molecular ion peaks at m/z 332 (M⁺) and fragment patterns confirming chlorine isotopes .

- Elemental analysis : C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers address isomerization or side-product formation when incorporating this compound into nucleoside derivatives?

Isomerization (e.g., anthraniloyl group migration) occurs during reactions with hydroxyl groups. Methodological solutions :

- Replace hydroxyl groups with amino derivatives to stabilize the amide bond (e.g., via mesylation/azidation) .

- Avoid strong bases like NaH; instead, use mild conditions (DMAP in DMF/THF) to suppress nucleophilic attack at the carbamic acid carbonyl .

- Optimize reaction time and temperature (e.g., 80°C for 3 hours) to minimize ring-opening side reactions .

Q. What intermolecular interactions govern the crystal packing of this compound?

The crystal structure (space group Pna2₁) is stabilized by:

- N–H···O hydrogen bonds : Forming helical chains along the c-axis .

- π-π stacking : Between benzoxazine and quinazolinone rings (distance ~3.6 Å) .

- Halogen interactions : C–Cl···π (3.3 Å) and Cl···Cl contacts (3.4 Å) . Hirshfeld surface analysis quantifies these interactions, with O···H (24.1%) and Cl···H (11.2%) as dominant contributors .

Q. How do substituents affect the fluorescence properties of isatoic anhydride derivatives?

Substitution at the 5-position significantly alters fluorescence:

- 5-Chloro derivative : λex 360 nm, λem 440 nm, 68% higher intensity than unsubstituted isatoic anhydride .

- 5-Nitro derivative : Quenches fluorescence (intensity 1.6% of chloro analog) due to electron-withdrawing effects .

- N-Methyl derivative : Blue-shifted emission (λem 398 nm) with comparable intensity to chloro derivatives .

Methodological Best Practices

Q. What strategies optimize the stability of this compound-derived fluorescent probes?

- Avoid polar protic solvents : Use DMF or THF to prevent hydrolysis of the anhydride ring .

- Phosphonate prodrugs : Convert unstable esters to bis-amidates (e.g., L-phenylalanine isopropyl ester) for enhanced metabolic stability .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 3 hours vs. days) for phosphonate coupling .

Q. How can computational modeling aid in predicting reaction pathways involving this compound?

- Transition-state analysis : CCSD(T) calculations explain stereoselectivity in Diels-Alder-like cycloadditions .

- Thermodynamic stability modeling : Predicts retro-reaction pathways for byproduct formation (e.g., tetracyclic compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.